N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzimidazole core, a phenylethyl group, a pyridyl group, and a pyrazole carboxamide moiety. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Properties
Molecular Formula |
C24H20N6O |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H20N6O/c31-24(22-15-20(29-30-22)17-10-6-7-13-25-17)28-21(14-16-8-2-1-3-9-16)23-26-18-11-4-5-12-19(18)27-23/h1-13,15,21H,14H2,(H,26,27)(H,28,31)(H,29,30) |
InChI Key |
QMWGEVFQWZNSTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=NN4)C5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction. The pyrazole ring is formed by the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . Finally, the carboxamide group is introduced through an amidation reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with nucleic acids and proteins, potentially inhibiting key enzymes and disrupting cellular processes . The compound may also modulate signaling pathways involved in cell growth and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are known for their anti-inflammatory and anti-obesity effects.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of benzimidazole, phenylethyl, pyridyl, and pyrazole carboxamide moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad spectrum of activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
